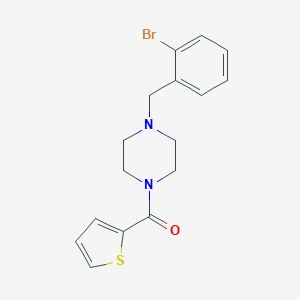
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine, also known as BTBP, is a chemical compound that has been extensively studied for its potential applications in the field of nuclear waste management. It is a chelating agent that has been shown to effectively extract and separate certain radioactive metals from solutions, making it a promising candidate for use in nuclear waste treatment processes.
Mechanism of Action
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine is a chelating agent, which means that it forms coordination complexes with metal ions. In the case of radioactive metals, these complexes can be selectively formed, allowing for the separation and concentration of these metals from other components of a solution. The exact mechanism of action of this compound is still being studied, but it is believed to involve the formation of stable complexes with metal ions through the coordination of the sulfur and nitrogen atoms in the molecule.
Biochemical and Physiological Effects:
While this compound has been extensively studied for its potential applications in nuclear waste management, its biochemical and physiological effects on living organisms are not well understood. Limited studies have been conducted on the toxicity and biocompatibility of the compound, but more research is needed in this area before it can be considered for use in medical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine in nuclear waste treatment processes is its selectivity for certain radioactive metals. This allows for the separation and concentration of these metals from other components of a solution, making them easier to handle and dispose of safely. However, the use of this compound also has some limitations. For example, the compound may not be effective for the extraction of all radioactive metals, and it may be less effective in solutions with high salt concentrations.
Future Directions
There are several potential future directions for research on 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of more efficient synthesis methods for the compound. Another area of focus is the study of the compound's toxicity and biocompatibility, which could lead to its use in medical applications. Additionally, there is ongoing research into the use of this compound in combination with other chelating agents to improve its selectivity and effectiveness in nuclear waste treatment processes.
Synthesis Methods
The synthesis of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine involves a multi-step process that typically begins with the reaction of 2-bromobenzylamine with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with piperazine to yield the final product, this compound. The synthesis of this compound has been studied extensively, and several variations of the process have been developed to improve yield and purity.
Scientific Research Applications
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential applications in the field of nuclear waste management. Its ability to selectively bind to certain radioactive metals, such as americium and plutonium, makes it a promising candidate for use in processes such as solvent extraction and ion exchange. These processes are used to separate and concentrate radioactive metals from nuclear waste streams, making them easier to handle and dispose of safely.
properties
Molecular Formula |
C16H17BrN2OS |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H17BrN2OS/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15/h1-6,11H,7-10,12H2 |
InChI Key |
JZEUUBLWQVETKR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






methanone](/img/structure/B248689.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)







